Disilver Tartrate: A Comprehensive Technical Examination of its Chemical Structure and Bonding
Disilver Tartrate: A Comprehensive Technical Examination of its Chemical Structure and Bonding
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure and bonding of disilver tartrate (Ag₂(C₄H₄O₆)). The content is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on the material's key chemical and physical properties.
Introduction
Disilver tartrate, a salt of tartaric acid, is a coordination compound with the chemical formula C₄H₄Ag₂O₆.[1][2] It is comprised of two silver(I) cations and a tartrate dianion. The tartrate ligand, derived from 2,3-dihydroxybutanedioic acid, is a chiral molecule and a versatile ligand in coordination chemistry due to its carboxylate and hydroxyl functional groups. These groups provide multiple coordination sites for metal ions, leading to the formation of various coordination polymers.
Chemical Structure and Bonding
The tartrate anion (C₄H₄O₆²⁻) typically acts as a bridging ligand, coordinating to metal centers through its carboxylate and hydroxyl oxygen atoms. In the case of disilver tartrate, it is anticipated that the silver(I) ions are coordinated by the oxygen atoms of the tartrate ligands, forming a coordination polymer. The coordination geometry around the silver(I) centers is expected to be influenced by the flexible coordination number of Ag(I), which can range from two to four, leading to linear, trigonal, or tetrahedral geometries.
The bonding between the silver ions and the tartrate ligand is primarily ionic in nature, arising from the electrostatic attraction between the Ag⁺ cations and the negatively charged oxygen atoms of the carboxylate groups. However, a degree of covalent character in the Ag-O bonds is also expected. The hydroxyl groups of the tartrate ligand can also participate in coordination to the silver ions or engage in hydrogen bonding, further stabilizing the crystal structure.
A proposed structural representation of a dimeric unit of disilver tartrate is presented below. It is important to note that this is a simplified model, and the actual solid-state structure is likely a more complex, extended coordination polymer.
Caption: A simplified 2D representation of a possible coordination environment in a disilver tartrate dimeric unit.
Physicochemical Properties
A summary of the key physicochemical properties of disilver tartrate is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄H₄Ag₂O₆ | [1][2] |
| Molecular Weight | 363.81 g/mol | [2] |
| Appearance | White crystalline solid | |
| Solubility | Sparingly soluble in water |
Experimental Protocols
The synthesis and characterization of disilver tartrate involve standard inorganic and analytical chemistry techniques.
Synthesis
A common method for the synthesis of disilver tartrate is through a precipitation reaction. This typically involves the reaction of a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), with a solution of a tartrate salt, such as sodium tartrate or tartaric acid neutralized with a base.
Example Protocol:
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Prepare a 0.1 M aqueous solution of silver nitrate.
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Prepare a 0.05 M aqueous solution of sodium tartrate.
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Slowly add the silver nitrate solution to the sodium tartrate solution with constant stirring.
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A white precipitate of disilver tartrate will form immediately.
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The precipitate is then collected by filtration, washed with deionized water to remove any unreacted ions, and dried in a desiccator.
Caption: A flowchart illustrating the general synthetic procedure for disilver tartrate via precipitation.
Characterization
Several analytical techniques are employed to characterize the structure, bonding, and thermal stability of disilver tartrate.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on unit cell dimensions, bond lengths, and bond angles.[3] For polycrystalline powders, Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases and determine the lattice parameters.
Experimental Protocol for PXRD:
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A small amount of the dried disilver tartrate powder is finely ground and mounted on a sample holder.
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The sample is placed in a powder diffractometer.
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A monochromatic X-ray beam (typically Cu Kα radiation) is directed at the sample.
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The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
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The resulting diffraction pattern is a fingerprint of the crystalline material and can be used for phase identification by comparison with databases.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For disilver tartrate, FTIR can confirm the presence of the tartrate ligand and provide insights into its coordination to the silver ions.
Expected FTIR Spectral Features:
| Wavenumber Range (cm⁻¹) | Vibrational Mode |
| 3500 - 3200 | O-H stretching of hydroxyl groups |
| 1650 - 1550 | Asymmetric C=O stretching of carboxylate groups |
| 1450 - 1350 | Symmetric C=O stretching of carboxylate groups |
| 1150 - 1000 | C-O stretching of hydroxyl and carboxylate groups |
| Below 500 | Ag-O stretching vibrations |
Experimental Protocol for FTIR:
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A small amount of the disilver tartrate sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
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Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
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The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.
Expected Thermal Decomposition Behavior:
Disilver tartrate is expected to be stable at room temperature. Upon heating, it will likely decompose in a multi-step process, involving the loss of any water of hydration, followed by the decomposition of the tartrate ligand, ultimately yielding metallic silver as the final residue. The decomposition of the tartrate moiety is an exothermic process.
Experimental Protocol for TGA/DTA:
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A small, accurately weighed amount of the disilver tartrate sample is placed in a crucible (e.g., alumina (B75360) or platinum).
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The crucible is placed in the TGA/DTA instrument.
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The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
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The mass loss (TGA) and the temperature difference (DTA) are recorded as a function of temperature.
Caption: A logical diagram showing the workflow for the characterization of disilver tartrate.
Conclusion
Disilver tartrate is a coordination compound with a structure likely based on a polymeric network of silver ions bridged by tartrate ligands. While detailed crystallographic data remains to be fully elucidated in publicly accessible literature, its synthesis and characterization can be achieved through standard laboratory procedures. The techniques of X-ray diffraction, FTIR spectroscopy, and thermal analysis are essential for a comprehensive understanding of its structure, bonding, and stability. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable in providing a definitive picture of the intricate bonding and structural motifs within this compound.
